
Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26434 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of ethyl 3-(p-ethylphenyl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed:
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Products: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products, depending on the nature of the reacting species. The carboxylate ester group can also participate in esterification and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
- Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate
- Ethyl 3-(p-methylphenyl)oxirane-2-carboxylate
Comparison: Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit different solubility, boiling points, and reactivity profiles .
Propriétés
Numéro CAS |
94109-49-6 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 3-(4-ethylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-9-5-7-10(8-6-9)11-12(16-11)13(14)15-4-2/h5-8,11-12H,3-4H2,1-2H3 |
Clé InChI |
PJNXXWPQNHTLAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(O2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


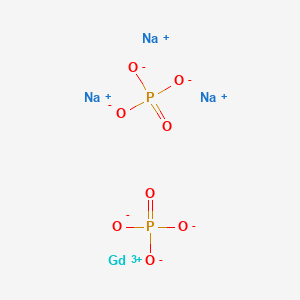
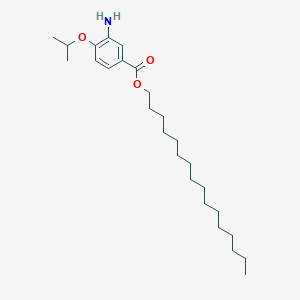
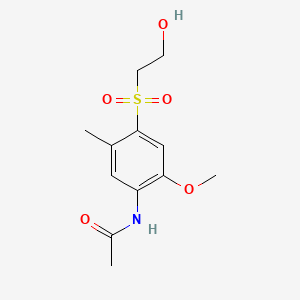


![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
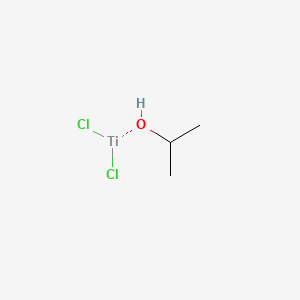
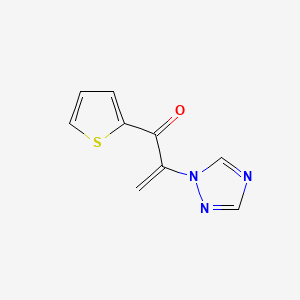

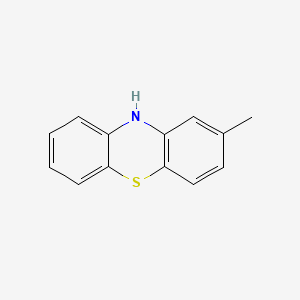


![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

